molecular formula C27H24N4O2 B2465073 N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea CAS No. 1251566-37-6

N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea

Cat. No. B2465073
CAS RN: 1251566-37-6
M. Wt: 436.515
InChI Key: CJDRLYDQKVXLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
BenchChem offers high-quality N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Compounds similar to N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea have been extensively studied for their antibacterial properties. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth (Jeankumar et al., 2013). Similarly, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating potential applications in targeting bacterial infections (Hammam et al., 2005).

Anticancer Activity

Research has also delved into the anticancer applications of similar compounds. For example, synthesis and evaluation of thieno[3,2-b]pyridinyl urea derivatives as urotensin-II receptor antagonists have been conducted, revealing their potential as novel and potent agents with anticancer properties (Lim et al., 2014). Additionally, studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity, highlighting the versatility of these compounds in cancer research (Abdellatif et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound are important considerations in its handling and use. The compound has been associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea' involves the reaction of 4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-carboxylic acid with piperidine and 3-fluorobenzyl isocyanate to form the intermediate N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea, which is then treated with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide to obtain the final product.", "Starting Materials": [ "4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-carboxylic acid", "piperidine", "3-fluorobenzyl isocyanate", "N,N'-diisopropylcarbodiimide", "N-hydroxysuccinimide" ], "Reaction": [ "Step 1: 4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-carboxylic acid is reacted with piperidine and 3-fluorobenzyl isocyanate in anhydrous DMF at room temperature for 24 hours to form the intermediate N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea.", "Step 2: The intermediate is then treated with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide in anhydrous DMF at room temperature for 24 hours to obtain the final product, N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea." ] }

CAS RN

1251566-37-6

Molecular Formula

C27H24N4O2

Molecular Weight

436.515

IUPAC Name

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-17-8-10-21(14-18(17)2)31-27(33)23-16-29-24-11-9-20(15-22(24)25(23)30-31)26(32)28-13-12-19-6-4-3-5-7-19/h3-11,14-16,30H,12-13H2,1-2H3,(H,28,32)

InChI Key

CJDRLYDQKVXLRR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.